5-Hydroxy-1,5-diphenylpent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1,5-diphenylpent-1-en-3-one is an organic compound with the molecular formula C₁₇H₁₆O₂ and a molecular weight of 252.308 g/mol . This compound is characterized by the presence of a hydroxyl group and a conjugated system of double bonds, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,5-diphenylpent-1-en-3-one typically involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by oxidation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,5-diphenylpent-1-en-3-one undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogens or nitrating agents in the presence of a catalyst
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, ketones, and alcohols.
Scientific Research Applications
5-Hydroxy-1,5-diphenylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,5-diphenylpent-1-en-3-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the conjugated system can interact with electron-rich or electron-deficient sites in biological systems. These interactions can lead to various biological effects, including enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dihydroxy-1,5-diphenyl-3-pentanone
- 5-Hydroxy-1,5-diphenyl-1-penten-3-one
Uniqueness
5-Hydroxy-1,5-diphenylpent-1-en-3-one is unique due to its specific structural features, including the hydroxyl group and the conjugated double bonds. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-hydroxy-1,5-diphenylpent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1-12,17,19H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDSJBNQWQAJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10766221 |
Source
|
Record name | 5-Hydroxy-1,5-diphenylpent-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10766221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115495-51-7 |
Source
|
Record name | 5-Hydroxy-1,5-diphenylpent-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10766221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.